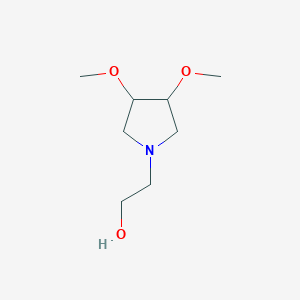
(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
説明
(2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid, also known as 2Z-CPPA, is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a versatile building block for the preparation of a variety of chemical compounds and has been used in the synthesis of a number of important drugs, including antineoplastic agents and antiviral agents. In addition, it has been used to study the mechanism of action of various biochemical processes, including those related to the regulation of gene expression.
科学的研究の応用
Molecular Structure Analysis
Studies on similar compounds have highlighted the importance of the conformational and molecular structure in determining their chemical and physical properties. For instance, research on isomers of prop-2-enoic acid derivatives has shown how the spatial arrangement of the carboxylic acid group and the double bond influence the molecule's supramolecular structure through hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004). Such analyses are crucial for understanding how specific configurations might affect the reactivity and interaction of "(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid" in various applications.
Synthesis and Reactivity
The synthesis of 3,3-disubstituted prop-2-enoic acids via palladium-catalyzed cross-coupling has been explored, offering a method for selectively preparing these compounds under mild conditions. This highlights the potential for synthesizing derivatives of "(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid" for various scientific research applications (Abarbri et al., 2002).
Photophysical and Electronic Properties
Research into acrylonitrile derivatives with specific substitutions has revealed insights into their photophysical properties and electronic structures. Such studies can be relevant for understanding the properties of "(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid" derivatives, especially those related to optical and electronic applications (Percino et al., 2016).
Biological Activity
While direct studies on "(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid" were not found, research on similar compounds has explored their biological activities, including antiviral, immunomodulating, and potential inhibitory effects on biosynthesis pathways in bacteria. This suggests areas where the chemical might have potential applications, pending specific research into its bioactivity (Modzelewska-Banachiewicz et al., 2009).
Material Science and Liquid Crystal Technology
Compounds structurally related to "(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid" have been investigated for their utility in material science, including the photoalignment of liquid crystals. This indicates the potential of such molecules for developing new materials with specific optical properties (Hegde et al., 2013).
特性
IUPAC Name |
(Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOAJEKVHQVOOQ-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1/C=C\C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)
![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)
![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)
![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)

![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)